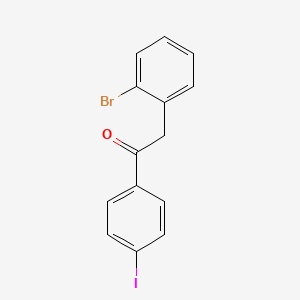

2-(2-Bromophenyl)-4'-iodoacetophenone

Overview

Description

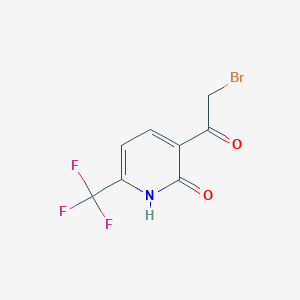

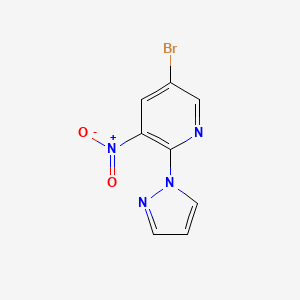

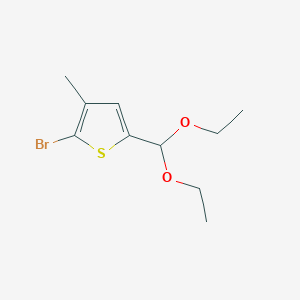

2-(2-Bromophenyl)-4'-iodoacetophenone is a chemical compound that has been the subject of various studies due to its potential applications in organic synthesis and medicinal chemistry. It is characterized by the presence of bromine and iodine atoms on the phenyl rings, which are connected by an acetophenone moiety. This compound is related to other bromoacetophenone derivatives that have been explored for their DNA cleaving abilities, affinity for enzyme active sites, and potential as synthons for the synthesis of heterocyclic compounds 10.

Synthesis Analysis

The synthesis of bromoacetophenone derivatives, including those similar to 2-(2-Bromophenyl)-4'-iodoacetophenone, typically involves halogenation, acylation, and other functional group transformations. For instance, bromo-2',4'-dichloroacetophenone was synthesized through bromination, chlorination, and acylation starting from glacial acetic acid and m-dichlorobenzene . Similarly, 2-amino-5-bromo-3-iodoacetophenone, a compound with a related structure, was used as a synthon for the synthesis of nitrogen-containing heterocycles, indicating that halogenated acetophenones can be versatile intermediates in organic synthesis10.

Molecular Structure Analysis

The molecular structure of bromoacetophenone derivatives is characterized by the presence of a carbonyl group flanked by aromatic rings that may contain various substituents, such as halogens. The steric and electronic effects of these substituents can influence the reactivity and orientation of the molecules. For example, in the case of 2-(4-Bromophenyl)-5,7-dimethyl-3-methylsulfanyl-1-benzofuran, the 4-bromophenyl ring is slightly rotated out of the plane of the benzofuran system, which could be a common feature in substituted acetophenones .

Chemical Reactions Analysis

Bromoacetophenone derivatives are reactive intermediates that can participate in various chemical reactions. They have been used as photoinducible DNA cleaving agents, where upon excitation, they generate monophenyl radicals capable of hydrogen atom abstraction . Additionally, they have been shown to react with enzyme active sites, such as with the Glu-268 and Cys-302 residues of human aldehyde dehydrogenase, leading to enzyme inactivation . The reactivity of these compounds with different nucleophiles and their ability to undergo transformations such as oxygenation and derivatization has also been demonstrated .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(2-Bromophenyl)-4'-iodoacetophenone and related compounds are influenced by their molecular structure. The presence of halogens can affect properties such as density, refractive index, boiling point, and melting point. For instance, the physical constants of bromo-2',4'-dichloroacetophenone, including its density, refractive index, and boiling point, were measured, providing insight into the physicochemical characteristics of halogenated acetophenones . These properties are crucial for the practical application and handling of these compounds in chemical synthesis and other industrial processes.

Scientific Research Applications

Synthesis and Biological Activities

2-(2-Bromophenyl)-4'-iodoacetophenone and its derivatives have been explored extensively in synthetic chemistry and medicinal research, demonstrating versatile applications mainly due to their reactivity and potential biological activities.

Synthesis of Bromophenols and Their Biological Potentials : Bromophenols, synthesized from various bromoacetophenone derivatives, have shown significant carbonic anhydrase inhibitory properties. These properties suggest their potential in developing drugs for treating conditions like glaucoma, epilepsy, and osteoporosis due to their enzyme inhibition capabilities (Balaydın et al., 2012). Moreover, the antioxidant activities of synthesized bromophenols highlight their potential as antioxidants, with some derivatives exhibiting potent scavenging activities for various radical species, indicating their promising role as antioxidant agents (Çetinkaya et al., 2012).

Investigations into Antioxidant and Antimicrobial Activities : Antioxidant properties have been a significant focus, with studies showing that certain bromophenol derivatives exhibit low antioxidant potency, suggesting a nuanced approach to their application in antioxidant therapies (Brahmana et al., 2021). Additionally, the exploration of physico-chemical properties of biofield energy-treated bromoacetophenones has opened new avenues in understanding the structural and spectral changes post-treatment, hinting at their potential altered biological activities (Trivedi et al., 2015).

Photocleavage and DNA Interaction Studies : The potential of bromoacetophenone analogs in photoinduced DNA cleavage activities has been investigated, revealing their capabilities as DNA cleaving agents, which could be pivotal in designing new therapeutic agents targeting genetic materials for disease treatments (Jeon & Wender, 2001).

Synthesis of Novel Heterocyclic Compounds : Derivatives of bromophenyl compounds have served as key intermediates in synthesizing a variety of heterocyclic compounds with expected antibacterial activities. This research underscores the importance of these derivatives in developing new pharmaceuticals and exploring their mechanism of action against various bacterial strains (El-Hashash et al., 2015).

Radiation Protection Features : Research into the radiation protection capabilities of bromophenyl-containing compounds has shown promising results. These compounds, due to their unique chemical composition, offer potential as protective agents against various forms of radiation, which could be crucial in medical oncology and nuclear medicine applications (Yılmaz et al., 2020).

Mechanism of Action

Target of Action

Bromophenols, a class of compounds to which this molecule belongs, are known to interact with various biological targets .

Mode of Action

Bromophenols are known to participate in various chemical reactions, including suzuki–miyaura cross-coupling . This reaction involves the formation of carbon-carbon bonds, which could potentially alter the structure and function of target molecules .

Biochemical Pathways

The suzuki–miyaura cross-coupling reaction, which bromophenols are known to participate in, can affect various biochemical pathways by altering the structure of biomolecules .

Result of Action

The ability of bromophenols to participate in carbon-carbon bond-forming reactions suggests that they could potentially alter the structure and function of target molecules .

properties

IUPAC Name |

2-(2-bromophenyl)-1-(4-iodophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10BrIO/c15-13-4-2-1-3-11(13)9-14(17)10-5-7-12(16)8-6-10/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDOXYLXFOUGVMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(=O)C2=CC=C(C=C2)I)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10BrIO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90642291 | |

| Record name | 2-(2-Bromophenyl)-1-(4-iodophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90642291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

401.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Bromophenyl)-4'-iodoacetophenone | |

CAS RN |

898783-86-3 | |

| Record name | Ethanone, 2-(2-bromophenyl)-1-(4-iodophenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898783-86-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-Bromophenyl)-1-(4-iodophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90642291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.